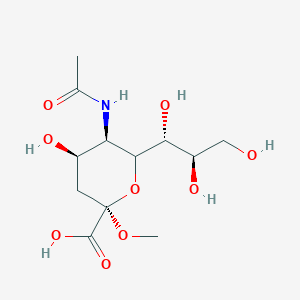

2-O-Methyl-alpha-D-N-acetylneuraminic acid

Descripción

The Broad Landscape of Sialic Acid Modifications and Their Biological Significance

The fundamental structures of sialic acids, such as N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), can be adorned with various chemical groups. researchgate.net These modifications, occurring at different positions on the sialic acid molecule, create a vast repertoire of over 80 known derivatives. nih.gov Each modification can significantly alter the biological properties of the parent sialic acid, influencing its recognition by intrinsic and extrinsic binding partners like lectins, antibodies, and enzymes. nih.gov

For instance, O-acetylation of sialic acids is known to modulate immune responses and can act as a receptor determinant for certain viruses. nih.govnih.gov These modifications are not static; their expression is often tissue-specific and developmentally regulated, highlighting their role in fine-tuning physiological processes. nih.gov The addition or removal of these small chemical groups is a dynamic process, governed by specific enzymes, that allows cells to rapidly alter their surface landscape in response to changing conditions. nih.gov

Contextualizing O-Methylated Sialic Acids within the Sialome

The "sialome" refers to the entire complement of sialic acid types, their linkages, and their modifications within a cell, tissue, or organism. nih.gov O-methylated sialic acids, including 2-O-Methyl-alpha-D-N-acetylneuraminic acid, represent a less common but functionally significant component of this complex landscape. While O-acetylation is more widely studied, O-methylation at various hydroxyl groups of sialic acids also contributes to the structural and functional diversity of the sialome. nih.gov

The presence of a methyl group can have significant consequences. For example, O-methylation can hinder the activity of sialidases, enzymes that cleave sialic acids from glycan chains. nih.gov This resistance to enzymatic cleavage suggests that O-methylated sialic acids may have a longer half-life on the cell surface, potentially prolonging their signaling or receptor functions. However, much remains to be understood about the specific enzymes responsible for adding and removing these methyl groups and the precise biological contexts in which they are expressed. nih.gov

Academic Research Trajectories for this compound

Research on this compound has largely focused on its role as a model compound for studying molecular interactions. It has been utilized in investigations of the binding of influenza virus hemagglutinin and metal ions. sigmaaldrich.com The synthesis of this and other O-alkylated neuraminic acid derivatives is an active area of chemical research, aiming to create tools for probing the biology of sialic acid-binding proteins. acs.org

The ability to synthesize these modified sialic acids allows for detailed studies of their interactions with lectins and other glycan-binding proteins. By comparing the binding of methylated versus non-methylated sialic acids, researchers can gain insights into the specific structural requirements for these interactions. This, in turn, can inform the design of novel therapeutics that target these pathways.

Emerging Questions and Unexplored Domains in O-Methylated Sialic Acid Biology

Despite progress in the chemical synthesis of O-methylated sialic acids, their biological roles remain largely enigmatic. Key unanswered questions include:

What are the specific enzymes (methyltransferases and demthylases) that regulate the O-methylation of sialic acids in vivo?

In which tissues and at what developmental stages is this compound and other O-methylated sialic acids expressed?

What are the specific endogenous lectins or receptors that recognize O-methylated sialic acids?

Does O-methylation of sialic acids play a role in human diseases, such as cancer or infectious diseases?

The lack of readily available methods for the direct detection and analysis of rare sialic acid modifications like O-methylation has been a significant technical hurdle. nih.gov Developing new analytical techniques will be crucial for advancing our understanding of the distribution and function of these molecules in biological systems.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R,4R,5R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20)/t6-,7-,8-,9-,10?,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRVVFURCKKXOD-KESNGRBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@@H](C[C@@](OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420675 | |

| Record name | Methyl (6xi)-5-acetamido-3,5-dideoxy-alpha-D-manno-non-2-ulopyranosidonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50930-22-8 | |

| Record name | Methyl (6xi)-5-acetamido-3,5-dideoxy-alpha-D-manno-non-2-ulopyranosidonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of 2 O Methyl Alpha D N Acetylneuraminic Acid

De Novo Synthesis of N-Acetylneuraminic Acid Precursors

The biosynthesis of 2-O-Methyl-alpha-D-N-acetylneuraminic acid begins with the creation of its core structure, N-acetylneuraminic acid (Neu5Ac). Neu5Ac is the most common type of sialic acid, serving as a terminal sugar on a vast array of cell surface glycoconjugates. nih.govnih.gov In vertebrates, the synthesis of Neu5Ac precursors occurs in the cytosolic compartment of the cell. nih.govnih.gov

The de novo synthesis of Neu5Ac can proceed through several routes in various organisms, with glucosamine-6-phosphate (GlcN6P) acting as a common metabolic intermediate. nih.gov Key enzymatic pathways include those involving N-acetyl-D-glucosamine (GlcNAc)-6-phosphate 2-epimerase (NanE) and UDP-GlcNAc 2-epimerase (NeuC). nih.gov The enzymes responsible for forming these precursors, such as UDP-N-acetylglucosamine 2-epimerase and N-acetylmannosamine kinase, are found in the soluble cell fraction (cytosol). nih.gov Following its synthesis in the cytosol, Neu5Ac is activated to CMP-N-acetylneuraminic acid in the nucleus, which is the donor substrate for sialyltransferases in the Golgi apparatus. nih.gov

Enzymatic Mechanisms of Sialic Acid O-Methylation

The addition of a methyl group to the sialic acid scaffold is a critical post-glycosylational modification. This process is catalyzed by specific enzymes known as O-methyltransferases, which exhibit remarkable specificity for both the substrate and the position of methylation.

Identification and Functional Characterization of O-Methyltransferases Specific for Sialic Acids

While a variety of O-methylated sialic acids exist, detailed characterization of the enzymes responsible is limited. The most thoroughly studied example is a sialate-8-O-methyltransferase isolated from the gonads of the starfish Asterias rubens. researchgate.netnih.gov This enzyme specifically catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to the C-8 position of sialic acid. researchgate.netnih.gov

The sialate-8-O-methyltransferase from A. rubens was purified 22,000-fold and found to consist of two protein bands with molecular masses of 58 kDa and 62 kDa upon SDS/PAGE analysis. nih.gov The enzyme is active over a broad pH range of 7.4-8.3 and, unlike most methyltransferases, its activity is dependent on the presence of Mn²⁺ or Co²⁺ ions. nih.gov It is capable of methylating both free sialic acids and, more efficiently, those already attached to glycoconjugates. nih.gov

**Table 1: Functional Characteristics of Sialate-8-O-methyltransferase from *Asterias rubens***

| Property | Value / Characteristic | Source |

|---|---|---|

| Source Organism | Asterias rubens (starfish) | researchgate.netnih.gov |

| Enzyme Name | Sialate-8-O-methyltransferase | nih.gov |

| Molecular Mass | 58 kDa and 62 kDa bands | nih.gov |

| Methyl Donor | S-adenosyl-L-methionine (AdoMet) | researchgate.netnih.gov |

| Positional Specificity | C-8 of sialic acid | researchgate.netnih.gov |

| Optimal pH | 7.4 - 8.3 | nih.gov |

| Metal Ion Dependence | Mn²⁺ or Co²⁺ | nih.gov |

| Substrate Kₘ (for AdoMet) | 7.1 µM (with N-acetylneuraminyl α2,3-lactose as acceptor) | nih.gov |

| Substrate Kₘ (for Neu5Ac) | 299 µM | nih.gov |

| Substrate Kₘ (for Neu5Ac-α2,3-lactose) | 44 µM | nih.gov |

Positional Specificity of Methylation on the Sialic Acid Scaffold

The enzymatic methylation of sialic acid is a highly specific process. The well-characterized enzyme from Asterias rubens exclusively methylates the hydroxyl group at the C-8 position. researchgate.netnih.gov However, sialic acids can undergo modification at multiple hydroxyl groups, including those at the C-2, C-4, C-7, and C-9 positions. researchgate.netnih.gov The existence of this compound implies the action of a distinct O-methyltransferase with specificity for the C-2 position. biosynth.comlgcstandards.com

This positional specificity is analogous to that seen in other sialic acid modifications, such as O-acetylation. Distinct O-acetyltransferases are known to be involved in the acetylation of different positions, such as the C-4 versus the C-9 positions. nih.govnih.gov This suggests that a family of sialic acid O-methyltransferases likely exists, each with a unique positional specificity, to generate the variety of O-methylated sialic acids found in nature.

Subcellular Compartmentalization of O-Methylation Processes (e.g., Golgi Apparatus)

While the initial synthesis of the Neu5Ac precursor occurs in the cytosol, subsequent modifications like methylation are spatially segregated within the cell. nih.govnih.gov It is widely understood that modifications to the hydroxyl groups of sialic acids, including O-methylation and O-acetylation, occur within the lumen of the Golgi apparatus. nih.govnih.gov This modification takes place after the sialic acid has been transferred from CMP-Neu5Ac to a growing glycan chain on a glycoprotein (B1211001) or glycolipid. nih.gov The localization of these modification enzymes to the Golgi ensures that only mature, conjugated sialic acids are methylated, allowing for precise control over the final structure of the cell's surface glycans.

Comparative Biosynthesis of O-Methylated Sialic Acids Across Diverse Organisms (e.g., Echinodermata)

The expression of O-methylated sialic acids varies significantly across different species. Within the phylum Echinodermata, notable differences are observed. Certain species of starfish, such as Asterias rubens, are known to produce glycoconjugates containing unusual 8-O-methylated sialic acids. researchgate.netnih.gov

In contrast, a study of the N-glycome of the sea cucumber Holothuria atra, another member of the echinoderm phylum, revealed the presence of sialylated glycans containing N-glycolylneuraminic acid (NeuGc) but showed an apparent lack of methylated forms. nih.gov This suggests that the enzymatic machinery for sialic acid O-methylation, specifically the sialate-O-methyltransferases, is not universally present even among closely related phyla. These differences highlight the species-specific nature of glycan modifications.

Table 2: Comparative Presence of O-Methylated Sialic Acids in Select Organisms

| Organism | Phylum | Presence of O-Methylated Sialic Acids | Specificity | Source |

|---|---|---|---|---|

| Starfish (Asterias rubens) | Echinodermata | Yes | 8-O-methylated sialic acids | researchgate.netnih.gov |

| Sea Cucumber (Holothuria atra) | Echinodermata | Apparent Lack | - | nih.gov |

Regulatory Aspects of this compound Metabolism

The metabolism of this compound is regulated at several key points. A primary factor is the availability of the methyl donor, S-adenosyl-L-methionine (AdoMet). AdoMet is a critical biomolecule that not only provides the methyl group for the reaction but also acts as a key regulator of various metabolic pathways, controlling enzymatic activity and gene expression. nih.govfrontiersin.org The activity of the sialate-O-methyltransferase is thus directly linked to the cellular pool of AdoMet. frontiersin.org

Furthermore, the biosynthesis is dependent on the upstream availability of the sialic acid substrate, CMP-N-acetylneuraminic acid, and its subsequent incorporation into glycoconjugates within the Golgi apparatus. nih.gov The expression and activity of the specific O-methyltransferase itself represent the ultimate point of control. The tissue-specific and developmentally regulated expression of other sialic acid modifications, like O-acetylation, suggests that the expression of O-methyltransferases is likely also under tight genetic and developmental control, ensuring that 2-O-methylation occurs at the correct time and in the correct cellular context. acs.org

Molecular and Structural Biology of 2 O Methyl Alpha D N Acetylneuraminic Acid

Conformational Preferences and Flexibility of the 2-O-Methyl Group

The conformational freedom of the 2-O-methyl group in 2-O-Methyl-alpha-D-N-acetylneuraminic acid is a critical determinant of its interaction with other molecules. While direct experimental data on the rotational energy barriers of the C2-O-Me bond in this specific sialic acid derivative is limited, insights can be drawn from studies on analogous modifications in other carbohydrates, particularly 2'-O-methylation in ribonucleosides.

In these related systems, the orientation of the methyl group is not entirely random; it is influenced by steric and electronic factors. The rotation around the C2-O-CH₃ bond is subject to steric hindrance from adjacent functional groups on the pyranose ring. Specifically, repulsion between the 2-O-methyl group and the C1 carboxylate group, as well as the axial proton at C3, can restrict the rotational freedom and favor certain staggered conformations. This steric repulsion can bias the equilibrium of the sugar pucker, favoring conformations that minimize these unfavorable interactions nih.gov. The flexibility of the methyl group is therefore a balance between these repulsive forces and the inherent thermal energy of the molecule.

Influence of 2-O-Methylation on Overall Sialic Acid Conformation

The conformation of the sialic acid pyranose ring is crucial for its recognition by binding partners. N-acetylneuraminic acid typically adopts a 2C5 chair conformation in solution. The addition of a methyl group at the anomeric C2 position can influence this conformational preference.

Glycosidic Linkage Conformations within this compound-Containing Glycoconjugates

When incorporated into glycoconjugates, sialic acids form glycosidic linkages with underlying sugars, most commonly α2-3 or α2-6 to galactose, α2-6 to N-acetylgalactosamine, or α2-8 to another sialic acid nih.govnih.gov. The geometry of this linkage, defined by the phi (Φ) and psi (Ψ) torsion angles, dictates the orientation of the terminal sialic acid and is critical for molecular recognition.

The presence of a 2-O-methyl group can influence the preferred glycosidic linkage conformation. The methyl group adds steric bulk near the glycosidic bond's fulcrum. This can restrict the rotational freedom around the Φ and Ψ angles, potentially shifting the conformational equilibrium to favor orientations that avoid steric clashes between the methyl group and the adjacent sugar residue. While detailed conformational analyses specifying the Φ/Ψ angles for 2-O-methylated sialosides are scarce, it is a well-established principle that bulky substituents near a glycosidic linkage can significantly alter the conformational landscape of oligosaccharides. Modifications to sialic acid, such as O-acetylation, are known to potentially cause conformational changes in glycoproteins nih.govresearchgate.net. Therefore, it is highly probable that 2-O-methylation imposes constraints on the glycosidic bond, leading to a more defined, and potentially different, spatial presentation of the sialic acid residue compared to its unmodified counterpart.

Structural Features Affecting Ligand-Binding Dynamics

The modification of sialic acid at the C2 position with a methyl group has profound consequences for its ability to bind to various proteins, particularly viral hemagglutinins and neuraminidases. The structural basis for this altered binding lies in the specific molecular interactions that govern sialic acid recognition.

In influenza virus hemagglutinin, for instance, the binding pocket is a shallow depression on the protein surface, lined with conserved amino acid residues that form a network of hydrogen bonds with the sialic acid molecule nih.govscialert.netresearchgate.net. Crucially, the C2 hydroxyl group of unmodified sialic acid often acts as a hydrogen bond donor or acceptor in these interactions. The binding of N-acetylneuraminic acid to influenza hemagglutinin involves hydrogen bonds with the carboxylate group, the N-acetyl group, and the glycerol (B35011) side chain nih.gov.

The introduction of a methyl group at the C2 position fundamentally alters these potential interactions in two ways:

Loss of Hydrogen Bonding Capability: The replacement of the C2 hydroxyl group (-OH) with a methoxy group (-OCH₃) eliminates a critical hydrogen bond donor. This prevents the formation of key stabilizing interactions within the binding pocket of proteins that rely on this specific hydrogen bond.

Steric Hindrance: The methyl group is significantly larger than a hydrogen atom. Its presence introduces steric bulk at the anomeric center, which can physically prevent the sialic acid derivative from fitting correctly into the tightly configured binding sites of many sialic acid-binding proteins nih.gov. The methyl group of the N-acetyl chain of unmodified sialic acid inserts into a hydrophobic pocket in the virus-binding site; the addition of another methyl group at C2 would likely disrupt this or other precise packing interactions nih.gov.

These structural features explain why this compound often acts as a negative control or a weak binder in studies of sialic acid-protein interactions, providing a valuable tool for confirming the specific involvement of the C2 hydroxyl group in molecular recognition events.

Enzymatic Processing and Modifications of 2 O Methyl Alpha D N Acetylneuraminic Acid

Susceptibility and Resistance to Sialidase Hydrolysis

Sialidases, or neuraminidases, are a broad class of enzymes that cleave terminal sialic acid residues from glycoconjugates. The efficiency of this hydrolysis can be significantly impacted by modifications on the sialic acid molecule, particularly those near the glycosidic linkage.

Kinetic and Mechanistic Studies of Sialidases Interacting with 2-O-Methyl-alpha-D-N-acetylneuraminic Acid

Direct kinetic studies detailing the Michaelis-Menten constants (K_m) and maximum velocity (V_max) for the hydrolysis of this compound by various sialidases are not extensively available in the public domain. However, early research provides strong evidence of resistance to enzymatic cleavage.

A study on the hydrolysis of model compounds demonstrated that 2-O-methyl-4,7,8,9-tetra-O-acetyl-N-acetyl-alpha-d-neuraminic acid showed resistance to hydrolysis by the neuraminidase from Vibrio cholerae. nih.govnih.gov This resistance was noted to be similar to that of naturally occurring O-acetylated sialic acids, suggesting that modifications at the C-2 position can sterically hinder the enzyme's active site. The catalytic mechanism of most sialidases proceeds through a double-displacement mechanism involving a covalent glycosyl-enzyme intermediate, and any alteration at the anomeric carbon can interfere with this process.

While specific kinetic data for 2-O-methylated sialic acid is scarce, the general substrate preferences for common sialidases are well-documented. For instance, sialidase from Arthrobacter ureafaciens is known to cleave α2,3, α2,6, and α2,8 linkages, with a preference for α2,6 > α2,3 > α2,8. sigmaaldrich.com The presence of a methyl group at the C-2 position, which is the point of glycosidic linkage, would fundamentally alter the substrate's presentation to the enzyme's active site.

Impact of 2-O-Methylation on Sialidase Substrate Specificity

The methylation at the C-2 hydroxyl group of N-acetylneuraminic acid has a profound impact on its recognition and cleavage by sialidases. This modification essentially blocks the action of many exosialidases, which are specific for terminal, non-modified sialic acid residues.

The resistance conferred by 2-O-methylation is a key finding. The methyl group at the anomeric C-2 position, which forms the glycosidic bond with the underlying glycan, introduces significant steric bulk. This directly interferes with the binding and catalytic machinery of sialidases. For an enzyme like Vibrio cholerae neuraminidase, which has a well-defined active site for accommodating the sialic acid ring, the presence of an additional methyl group at the linkage point likely prevents proper substrate seating and subsequent hydrolysis. nih.govnih.gov

This is in contrast to other modifications on the sialic acid side chain (C7-C9) or the N-acetyl group at C5, which can modulate sialidase activity to varying degrees but may not completely abolish it. For instance, O-acetylation at the C-9 position can reduce the activity of human neuraminidases NEU2 and NEU3, while slightly enhancing that of NEU4. nih.gov However, a modification directly at the anomeric center, such as 2-O-methylation, represents a more fundamental block to the hydrolytic action of most known sialidases.

Recognition by Sialyltransferases in Glycoconjugate Elongation

Sialyltransferases (STs) are a family of enzymes responsible for the transfer of sialic acid from a donor substrate, typically CMP-sialic acid, to the terminal positions of glycan chains on glycoproteins and glycolipids. nih.gov The specificity of these enzymes is crucial for the synthesis of functionally diverse sialoglycoconjugates. The presence of a methyl group on the acceptor sugar can significantly influence the efficiency and specificity of sialyltransferases.

A key study investigated the acceptor specificities of three cloned sialyltransferases: α2,3(N)ST (specific for N-linked glycans), α2,3(O)ST (specific for O-linked glycans), and α2,6(N)ST. This research utilized a variety of modified acceptor substrates, including a 2-O-methylated galactose derivative (2-O-MeGalβ1,3GlcNAc).

The results demonstrated a clear differential recognition of the 2-O-methylated acceptor. The α2,3(N)ST was able to utilize 2-O-MeGalβ1,3GlcNAc as an acceptor, indicating that methylation at the C-2 position of the terminal galactose is tolerated by this enzyme. In contrast, this methylated acceptor was not recognized by α2,3(O)ST. This highlights a stringent substrate specificity for α2,3(O)ST, where modifications to the acceptor galactose ring are not permitted.

Table 1: Relative Activity of Sialyltransferases with a 2-O-Methylated Acceptor

| Enzyme | Acceptor Substrate | Relative Activity (%) |

| α2,3(N)ST | 2-O-MeGalβ1,3GlcNAc | Specific acceptor |

| α2,3(O)ST | 2-O-MeGalβ1,3GlcNAc | Not an acceptor |

Data adapted from Chandrasekaran et al., 2005. The study identified 2-O-MeGalβ1,3GlcNAc as a specific acceptor for α2,3(N)ST but did not provide a quantitative percentage relative to a control acceptor.

This differential recognition implies that while some sialyltransferases can accommodate modifications on the acceptor sugar, others have a much stricter requirement for an unmodified hydroxyl group for binding and catalysis. This has significant implications for the potential biosynthesis of glycans containing 2-O-methylated sugars, suggesting that their formation would be highly dependent on the specific sialyltransferase repertoire of a given cell or tissue.

Potential Interactions with Other Sialic Acid Modifying Enzymes

Beyond sialidases and sialyltransferases, the sialic acid molecule can be further modified by other enzymes, most notably sialic acid O-acetyltransferases (SOATs) and sialic acid O-acetylesterases (SIAEs). nih.gov These enzymes add or remove acetyl groups, typically at the C-4, C-7, C-8, and C-9 positions, creating another layer of structural diversity and functional regulation.

There is currently no direct evidence in the scientific literature describing the interaction of this compound with these other sialic acid modifying enzymes. The existing research on SOATs and SIAEs has focused on their activity on sialic acids that are not methylated at the C-2 position.

However, it is possible to speculate on potential interactions based on the known mechanisms of these enzymes. Sialic acid O-acetyltransferases act on CMP-sialic acid within the Golgi apparatus before the sialic acid is transferred to a glycan chain. nih.gov If 2-O-methylated N-acetylneuraminic acid were to be activated to its CMP-form and transported into the Golgi, it could theoretically be a substrate for a SOAT. The presence of the 2-O-methyl group is distant from the typical sites of O-acetylation (C4, C7, C8, C9) and may not directly interfere with the binding of the O-acetyltransferase.

Conversely, a sialic acid O-acetylesterase, which removes acetyl groups from sialic acids already incorporated into a glycan, might not be affected by a 2-O-methyl group on the same sialic acid residue, provided the O-acetylation is at a position accessible to the esterase. However, without experimental data, these remain hypotheses. The study of how different modifications on the same sialic acid molecule influence each other's enzymatic processing is a developing area of glycobiology.

Biological Roles and Functional Implications of 2 O Methyl Alpha D N Acetylneuraminic Acid in Glycoconjugates

Role in Host-Pathogen Molecular Recognition

The surfaces of host cells are decorated with a dense layer of complex carbohydrates, collectively known as the glycocalyx. These glycans often terminate with sialic acids, making them prominent targets for pathogens seeking to initiate infection. The specific modifications of these sialic acids, such as O-methylation, can significantly alter pathogen recognition and binding.

Binding Studies with Viral Adhesins (e.g., Influenza Virus Hemagglutinin, Rotavirus VP8 Subunit)*

Viruses have evolved specialized proteins, known as adhesins, to recognize and bind to specific host cell surface receptors as the first step in the infection cycle. Sialic acids are primary receptors for many viruses, and subtle changes to the sialic acid structure can have a profound impact on viral attachment.

Influenza Virus Hemagglutinin: The hemagglutinin (HA) protein of the influenza virus is responsible for binding to sialic acid-containing receptors on host cells. nih.govyoutube.com Studies have shown that modifications to the sialic acid molecule can affect this interaction. In one study, 2-O-Methyl-alpha-D-N-acetylneuraminic acid was used as a model compound to investigate the binding of influenza virus hemagglutinin. sigmaaldrich.com X-ray diffraction studies have successfully determined the crystal structure of hemagglutinin in complex with synthetic analogs of sialic acid, including the α-2-O-methyl derivative. nih.gov These structural studies provide a detailed view of the binding pocket and the orientation of the bound sialic acid, helping to interpret binding affinities. nih.gov Interestingly, even with a mutation near the ligand-binding site, the position of the bound α-2-O-methylsialic acid was not affected. nih.gov This highlights the utility of such derivatives in probing the intricacies of the HA-sialic acid interaction. biosynth.com

Rotavirus VP8* Subunit: Rotaviruses are a leading cause of severe gastroenteritis in infants and young children. The viral spike protein VP4, and specifically its VP8* domain, mediates the initial attachment to host cells. nih.govnih.gov While some rotavirus strains are known to bind to terminal sialic acids on glycans, others can interact with non-sialylated structures like histo-blood group antigens (HBGAs). nih.govnih.gov The binding specificity is a key determinant of the virus's host range and infectivity. nih.gov The presence of sialic acid can, in some cases, reduce the binding of certain rotavirus strains to other glycans, such as the H type II precursors. nih.gov N-acetylneuraminic acid is considered the minimum binding epitope for rotavirus attachment to host cells. sigmaaldrich.com The diversity in the VP4 genotype often correlates with the dependency on sialic acid for efficient infection. nih.gov While direct binding studies of the VP8* subunit with this compound are not extensively detailed in the provided context, the known importance of the sialic acid structure in rotavirus binding suggests that modifications like 2-O-methylation could modulate this interaction.

Interactive Table: Binding of Viral Adhesins to Sialic Acid Derivatives

| Viral Adhesin | Sialic Acid Derivative | Key Findings |

| Influenza Virus Hemagglutinin | This compound | Used as a model to study binding; crystal structure in complex with HA has been determined. sigmaaldrich.comnih.gov |

| Rotavirus VP8* Subunit | N-acetylneuraminic acid | Considered the minimal binding epitope for host cell attachment. sigmaaldrich.com |

Modulation of Bacterial Adhesion and Colonization Mechanisms

The initial step in most bacterial infections is the adhesion of the pathogen to host tissues. nih.gov Bacteria utilize a variety of surface molecules, called adhesins, to bind to specific receptors on host cells, which are often carbohydrate structures rich in sialic acid. researchgate.netnih.gov The ability of bacteria to adhere and colonize is a critical determinant of their pathogenicity. nih.gov

The presence and modification of sialic acids on mucosal surfaces can influence bacterial colonization in several ways. For instance, certain oligosaccharides in milk, such as 3'-sialyllactose, can affect the adhesion of bacteria like Escherichia coli to the intestinal epithelium. researchgate.net This suggests that modified sialic acids can act as decoys, preventing bacteria from binding to host cells, or they can be utilized as a nutrient source by specific commensal or pathogenic bacteria, thereby influencing the composition of the gut microbiota. researchgate.net

While direct evidence detailing the specific role of this compound in modulating the adhesion of particular bacterial species is not extensively covered in the provided search results, the general principle that sialic acid modifications are crucial in host-bacterial interactions is well-established. researchgate.net The O-methylation of sialic acid could potentially alter the binding affinity of bacterial adhesins, either enhancing or inhibiting colonization depending on the specific pathogen and its adhesin repertoire.

Participation in Carbohydrate-Protein Interactions and Cell Surface Signaling

Carbohydrate-protein interactions are fundamental to a vast array of biological processes, including cell-cell recognition, immune responses, and signal transduction. The structural diversity of glycans, including modifications like O-methylation of sialic acids, allows for a high degree of specificity in these interactions.

The presence of an O-methyl group on this compound can influence its interactions with lectins, which are carbohydrate-binding proteins. cymitquimica.com This altered recognition can, in turn, affect cell surface signaling pathways. cymitquimica.com For instance, sialic acids are involved in regulating receptor-mediated signaling, and modifications to these residues can modulate these processes. nih.gov The biosynthesis of this modified sialic acid and its incorporation into glycoconjugates contributes to the structural and functional diversity of the cell surface, which is critical for fine-tuning cellular communication. cymitquimica.com

Influence on Glycoprotein (B1211001) and Glycolipid Functionality

O-methylation of sialic acids can hinder or even prevent their removal by sialidases (also known as neuraminidases), which are enzymes that cleave sialic acid residues. nih.gov This resistance to enzymatic cleavage can prolong the lifespan of sialoglycans on the cell surface, thereby extending their functional roles. The stability conferred by the O-methyl group can be biologically significant, although this area requires further investigation. nih.gov

Interactive Table: Properties and Functional Implications of this compound

| Property | Functional Implication | References |

| O-methylation at C-2 | Influences binding to lectins and other proteins. | cymitquimica.com |

| Can affect cell signaling processes. | cymitquimica.comnih.gov | |

| May hinder cleavage by sialidases, increasing stability. | nih.gov | |

| Incorporation into Glycoconjugates | Contributes to the structural diversity of glycoproteins and glycolipids. | cymitquimica.com |

| Can modulate the biophysical properties and functions of these molecules. | nih.gov |

Advanced Analytical Methodologies for Characterization of 2 O Methyl Alpha D N Acetylneuraminic Acid

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the isolation and quantification of 2-O-Methyl-alpha-D-N-acetylneuraminic acid from complex biological matrices. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sialic acids due to its high resolution and sensitivity. For compounds like this compound, which are polar, hydrophilic interaction liquid chromatography (HILIC) is often employed to achieve sufficient retention on the column. nih.gov Reversed-phase HPLC, particularly with C8 or C18 columns, is also utilized, often requiring pre-column derivatization to enhance detection by fluorescence or UV absorbance. lcms.czd-nb.infonih.gov

Derivatization with agents like 1,2-diamino-4,5-methylenedioxybenzene (DMB) converts the sialic acid into a highly fluorescent derivative, allowing for sensitive detection. lcms.czd-nb.info The separation is then typically achieved using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent such as acetonitrile (B52724). nih.gov Quantification is performed by comparing the peak area of the analyte to that of a known concentration of a standard. HPLC methods coupled with mass spectrometry (LC-MS) provide both quantitative data and mass information, further confirming the identity of the compound. nih.govnih.govoup.comresearchgate.net

Table 1: HPLC Parameters for Sialic Acid Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase (C8, C18), HILIC |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% formic acid in water) |

| Mobile Phase B | Organic solvent (e.g., acetonitrile) |

| Detection | Fluorescence (with derivatization), Mass Spectrometry |

| Derivatization Agent | 1,2-diamino-4,5-methylenedioxybenzene (DMB) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. weber.huresearchgate.net Sialic acids, including this compound, are non-volatile due to their polar nature and multiple hydroxyl groups. Therefore, derivatization is a mandatory step to increase their volatility for GC analysis. weber.huresearchgate.net

Common derivatization strategies include:

Silylation: This process replaces active hydrogens in hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov

Methylation: This involves the esterification of the carboxyl group and etherification of the hydroxyl groups. nih.gov

Acylation: This can be performed using reagents like heptafluorobutyric anhydride (HFBAA) after methyl esterification of the carboxyl group. oup.com

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for identification based on the fragmentation pattern. oup.com GC-MS offers high resolution and provides structural information through characteristic fragmentation patterns, making it a valuable tool for the detailed analysis of modified sialic acids. oup.com

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the analysis of carbohydrates, including sialic acids, without the need for derivatization. bioglyco.comthermofisher.com This technique is particularly well-suited for the direct analysis of this compound.

The separation is achieved on a strong anion-exchange column using a high pH mobile phase (alkaline eluent). bioglyco.com Under these conditions, the hydroxyl groups of the carbohydrate become partially ionized, allowing them to bind to the stationary phase. Elution is typically performed using a sodium acetate or sodium hydroxide gradient. thermofisher.com

Detection is accomplished using a gold electrode where the analyte is oxidized, generating a current that is proportional to its concentration. bioglyco.com HPAEC-PAD is known for its excellent sensitivity, with detection limits in the picomole range. nih.gov This method is robust, reproducible, and eliminates the complexities and potential side reactions associated with derivatization. bioglyco.comnih.gov

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Derivatization Required? | Principle | Detection Method | Key Advantages |

|---|---|---|---|---|

| HPLC | Often (for UV/Fluorescence) | Partitioning between liquid mobile and solid stationary phases | UV, Fluorescence, MS | High resolution, quantitative accuracy |

| GC-MS | Yes | Partitioning between gaseous mobile and liquid/solid stationary phases | Mass Spectrometry | High resolution, detailed structural information from fragmentation |

| HPAEC-PAD | No | Anion exchange at high pH | Pulsed Amperometry | High sensitivity, no derivatization needed, direct analysis |

Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis

Mass spectrometry is an indispensable tool for the structural elucidation and quantitative analysis of this compound. It measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of the analyte.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar, non-volatile, and thermally labile molecules like sialic acids. nih.gov It allows for the analysis of the intact molecule, providing an accurate molecular weight. ESI-MS is often coupled with liquid chromatography (LC-MS) for the separation and analysis of complex mixtures. oup.comnih.gov

In the positive ion mode, sialic acids can be challenging to analyze due to the presence of the carboxyl group which suppresses ionization. nih.gov However, in the negative ion mode, the deprotonated molecule [M-H]⁻ is readily formed and detected. Tandem mass spectrometry (MS/MS) can be performed on the parent ion to induce fragmentation, which provides valuable structural information. ucdavis.edu The fragmentation patterns can help to confirm the identity of the compound and to elucidate its structure.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a high-throughput technique widely used for the analysis of biomolecules, including glycans and glycopeptides. acs.orgacs.orgnih.gov In this method, the analyte is co-crystallized with a matrix substance. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules. The time it takes for the ions to travel through a flight tube to the detector is measured, which is proportional to their mass-to-charge ratio.

A significant challenge in the MALDI-MS analysis of sialylated compounds is the lability of the sialic acid residue, which can be easily lost during the ionization process. nih.govresearchgate.net To overcome this, chemical derivatization is often employed to stabilize the sialic acid. nih.govresearchgate.net Methods such as esterification or amidation of the carboxyl group can prevent this fragmentation and improve the signal intensity. nih.govresearchgate.net Derivatization can also be used to differentiate between different sialic acid linkages (e.g., α2,3- vs. α2,6-). acs.orgacs.orgnih.gov MALDI-TOF MS is particularly useful for the rapid profiling of complex mixtures containing various sialylated species. acs.orgacs.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis and Linkage Determination

Tandem mass spectrometry (MS/MS) is an indispensable tool for the detailed structural analysis of sialic acids, including their methylated variants. This technique allows for the determination of fragmentation patterns, which in turn provides insights into the compound's structure and the nature of its glycosidic linkages.

In a typical MS/MS experiment, the precursor ion of the methylated sialic acid is isolated and then subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed to generate a fragmentation spectrum. The fragmentation pattern is characteristic of the molecule's structure, including the position of the methyl group and the stereochemistry of the glycosidic bond.

For this compound, the fragmentation pattern would be compared to that of unmodified N-acetylneuraminic acid to identify characteristic neutral losses and fragment ions associated with the O-methylation at the C-2 position. The presence of a methyl group influences the fragmentation pathways, leading to unique product ions that can be used for its unambiguous identification.

Furthermore, MS/MS is crucial for determining the linkage of sialic acids to the underlying glycan chain. The fragmentation patterns of sialylated oligosaccharides are highly dependent on the linkage type (e.g., α2-3 vs. α2-6). While the methyl group at the C-2 position of this compound is at the anomeric carbon, its influence on the fragmentation of the glycosidic bond to the adjacent sugar residue can be diagnostic. Specific cross-ring cleavages and glycosidic bond cleavages can help to elucidate the linkage position. For instance, the relative abundance of specific fragment ions can differ significantly between different linkage isomers.

| Fragment Ion (m/z) | Description | Significance in Analyzing this compound |

|---|---|---|

| Varies | Precursor ion [M-H]- or [M+H]+ | Represents the intact mass of the methylated sialic acid. |

| Varies | Loss of water (-18 Da) | Common fragment in carbohydrate analysis. |

| Varies | Loss of CO2 (-44 Da) | Characteristic for acidic sugars. |

| Varies | B and Y ions | Result from glycosidic bond cleavages and are indicative of the sequence of the oligosaccharide chain. The presence of the 2-O-methyl group can influence the relative intensity of these ions. |

| Varies | Cross-ring cleavage ions | Provide information about the linkage position of the sialic acid to the glycan chain. The fragmentation pattern can be altered by the C-2 methylation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Binding Epitope Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the three-dimensional structure and dynamics of molecules in solution. It is particularly valuable for characterizing the conformation of carbohydrates like this compound and for mapping their interactions with biological receptors.

1D and 2D NMR Techniques for Resonance Assignment and Stereochemical Elucidation

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for the structural elucidation of this compound. A combination of different NMR experiments is typically required for the complete assignment of all proton (¹H) and carbon (¹³C) resonances in the molecule.

1D ¹H NMR: The 1D ¹H NMR spectrum provides initial information about the number and types of protons present in the molecule. The chemical shifts, coupling constants (J-values), and integration of the signals offer clues about the local environment and connectivity of the protons. For this compound, the presence of a singlet corresponding to the methyl group protons at the C-2 position would be a key diagnostic feature.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, allowing for the tracing of proton networks within the sugar ring and the glycerol (B35011) side chain.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system, which is useful for identifying all the protons belonging to a single sugar residue.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for establishing the connectivity between different functional groups, including the position of the O-methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, making it a powerful tool for determining the three-dimensional conformation and the stereochemistry of the glycosidic linkage.

Through the combined interpretation of these NMR data, a complete and unambiguous assignment of all ¹H and ¹³C resonances of this compound can be achieved, and its preferred conformation in solution can be determined.

Saturation Transfer Difference (STD) NMR for Ligand-Receptor Interaction Mapping

Saturation Transfer Difference (STD) NMR is a ligand-observed NMR technique that is highly effective for identifying the binding epitope of a ligand when it interacts with a macromolecular receptor, such as a protein. nih.govresearchgate.net This method is particularly useful for studying the interactions of this compound with its biological targets.

In an STD NMR experiment, a selective radiofrequency pulse is used to saturate a region of the ¹H NMR spectrum where only signals from the receptor protein resonate. This saturation is then transferred to the bound ligand through spin diffusion. When the ligand dissociates from the receptor, it carries this "memory" of saturation, leading to a decrease in the intensity of its NMR signals. By subtracting a spectrum recorded with off-resonance irradiation (where the protein is not saturated) from the spectrum recorded with on-resonance irradiation, a "difference" spectrum is obtained. This STD spectrum exclusively shows signals from the ligand protons that are in close proximity to the receptor in the bound state.

The intensity of the STD signals is proportional to the proximity of the ligand protons to the protein surface. By analyzing the relative intensities of the STD signals for the different protons of this compound, a "binding epitope map" can be constructed. This map reveals which parts of the molecule are most intimately involved in the interaction with the receptor. For example, if the methyl group at the C-2 position shows a strong STD effect, it indicates that this part of the molecule is in close contact with the binding pocket of the receptor.

| NMR Technique | Information Obtained | Relevance for this compound |

|---|---|---|

| 1D ¹H NMR | Proton chemical shifts, coupling constants, and integration. | Initial structural assessment and identification of the O-methyl group signal. |

| 2D COSY/TOCSY | Proton-proton correlations within spin systems. | Assignment of proton resonances within the sugar ring and side chain. |

| 2D HSQC | Direct proton-carbon correlations. | Assignment of carbon resonances. |

| 2D HMBC | Long-range proton-carbon correlations. | Confirmation of the position of the O-methyl group and other substituents. |

| 2D NOESY | Through-space proton-proton correlations. | Determination of the 3D conformation and stereochemistry. |

| STD NMR | Mapping of ligand-receptor interactions. | Identification of the binding epitope and understanding the molecular basis of recognition. |

Electrophoretic Separation Methods for Sialic Acid Variants

Electrophoretic separation techniques are powerful analytical tools for the separation of charged molecules like sialic acids based on their differential migration in an electric field. Capillary electrophoresis (CE) is particularly well-suited for the analysis of sialic acid variants due to its high efficiency, resolution, and small sample volume requirements.

For the analysis of this compound, CE can be employed to separate it from other sialic acid derivatives and from complex biological matrices. The separation is based on the charge-to-mass ratio of the analytes. Since this compound possesses a carboxyl group, it is negatively charged at neutral and alkaline pH, allowing for its migration towards the anode in an electric field.

To enhance the separation and detection of sialic acids, they are often derivatized with a fluorescent tag prior to CE analysis. This derivatization not only improves the sensitivity of detection but can also alter the electrophoretic mobility of the analytes, which can be optimized to achieve better separation.

Different CE modes can be utilized for the analysis of sialic acid variants:

Capillary Zone Electrophoresis (CZE): This is the most common mode of CE, where separation is based on differences in the electrophoretic mobility of the analytes in a free solution.

Micellar Electrokinetic Chromatography (MEKC): In this mode, a surfactant is added to the running buffer to form micelles. This allows for the separation of both charged and neutral analytes based on their partitioning between the aqueous phase and the micellar phase.

Capillary Gel Electrophoresis (CGE): This technique uses a polymer network as a sieving matrix to separate molecules based on their size, which is particularly useful for the analysis of oligosaccharides and polysaccharides containing sialic acids.

The choice of the appropriate CE method and separation conditions, such as buffer pH, composition, and applied voltage, is crucial for achieving the desired separation of this compound from other structurally related sialic acids.

Optimization of Release, Derivatization, and Sample Preparation Strategies from Complex Biological Matrices

The analysis of this compound from biological samples, such as glycoproteins or cell surfaces, requires careful sample preparation to release the sialic acid, derivatize it for sensitive detection, and remove interfering substances.

Release of Sialic Acids: Sialic acids are typically located at the terminal positions of glycan chains and can be released by either chemical or enzymatic methods.

Acid Hydrolysis: Mild acid hydrolysis (e.g., with acetic acid or formic acid) is a common method for releasing sialic acids from glycoconjugates. However, the conditions must be carefully optimized to ensure complete release without causing degradation of the sialic acid or the O-methyl group.

Enzymatic Digestion: Sialidases (neuraminidases) are enzymes that specifically cleave the glycosidic linkage of sialic acids. The choice of sialidase depends on its linkage specificity (e.g., α2-3, α2-6, or broad specificity). For this compound, it is important to use a sialidase that is active on this modified substrate.

Derivatization: To enhance the sensitivity and selectivity of detection by techniques like HPLC with fluorescence detection or mass spectrometry, released sialic acids are often derivatized. A common derivatization reagent is 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts with the α-keto acid functionality of sialic acids to form a highly fluorescent derivative. The reaction conditions, including temperature, time, and pH, need to be optimized to ensure complete and reproducible derivatization of this compound.

Sample Cleanup: After release and derivatization, the sample often contains salts, proteins, and other interfering substances that need to be removed prior to analysis. Solid-phase extraction (SPE) is a widely used technique for sample cleanup. Different SPE sorbents, such as C18 or graphitized carbon, can be used to retain the derivatized sialic acids while allowing the interfering compounds to be washed away. The choice of SPE sorbent and the elution conditions must be optimized to achieve high recovery of the analyte of interest.

Chemical and Chemoenzymatic Synthesis Strategies for 2 O Methyl Alpha D N Acetylneuraminic Acid and Analogues

Stereoselective Glycosylation Approaches for 2-O-Methyl-alpha-D-N-acetylneuraminic Acid

The stereoselective formation of the α-glycosidic linkage of sialic acids is a notoriously challenging aspect of carbohydrate chemistry. The development of effective glycosylation methods is paramount for the synthesis of biologically relevant sialoglycans.

One successful approach involves the use of a thioglycoside donor. For instance, the activation of a protected thioglycoside of pseudaminic acid, a related sialic acid, with N-iodosuccinimide and triflic acid in a mixture of acetonitrile (B52724) and dichloromethane (B109758) at low temperatures has been shown to afford equatorial glycosides with high selectivity when coupled with various alcohol acceptors. nih.gov This method has been used to synthesize a range of glycosides, including those with primary and hindered secondary alcohols, in good yields and with excellent stereocontrol. nih.gov

Another strategy utilizes dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST) as a promoter for the α-glycosylation of N-acetylneuraminic acid. tandfonline.com This method, employing a methyl 2-thioglycoside of N-acetylneuraminic acid as the donor, has been successfully applied to the synthesis of various gangliosides and their analogues under kinetically controlled conditions in acetonitrile. tandfonline.com

The table below summarizes key aspects of stereoselective glycosylation reactions for sialic acids.

| Donor | Promoter/Activator | Acceptor Type | Selectivity | Reference |

| Thioglycoside of Pseudaminic Acid | N-Iodosuccinimide/TfOH | Primary & Secondary Alcohols | Equatorial | nih.gov |

| Methyl 2-thioglycoside of Neu5Ac | DMTST | Protected Galactose & Lactose Derivatives | α-Glycosides | tandfonline.com |

Design and Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound is crucial for probing their interactions with biological targets. Modifications at various positions of the sialic acid scaffold can provide valuable insights into structure-activity relationships.

The synthesis of 4-O-alkylated N-acetylneuraminic acid derivatives has been described, expanding the toolbox of available analogues. chemrxiv.org This methodology supports the use of activated alkyl halides and sulfonates for the alkylation reaction. chemrxiv.org Furthermore, the utility of this approach has been demonstrated by synthesizing a 4-O-alkylated 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA) analogue from a thiophenyl Neu5Ac building block. chemrxiv.org

The synthesis of 2-thio-α-glycosides of N-acetylneuraminic acid has also been achieved. unife.it Treatment of a protected N-acetylneuraminic acid derivative with various thiols in the presence of boron trifluoride etherate yields the corresponding 2-thio-β-glycosides. unife.it In contrast, reacting the corresponding glycosyl chloride with thiophenol in the presence of a base or with potassium dithiocarbonate leads to the formation of 2-thio-α-glycosides. unife.it

Chemoenzymatic Synthetic Routes for Modified Sialosides

Chemoenzymatic approaches combine the flexibility of chemical synthesis with the high selectivity of enzymatic reactions, offering an efficient means to produce complex sialosides. These methods often utilize bacterial enzymes with broad substrate specificity. nih.govnih.gov

A common strategy involves a one-pot, multi-enzyme (OPME) system. nih.govnih.gov This can include a sialic acid aldolase (B8822740) to generate the sialic acid from a precursor, a CMP-sialic acid synthetase (CSS) to activate the sialic acid to its nucleotide-sugar donor (CMP-Sia), and a sialyltransferase to transfer the sialic acid to an acceptor glycan. nih.gov This approach has been used to synthesize libraries of sialosides containing various modifications. ucsd.edu

For instance, a chemoenzymatic synthon strategy has been developed for the synthesis of sialosides containing N-acetyl analogues of O-acetylated sialic acids. nih.gov In this method, azido-functionalized precursors are used in OPME reactions and subsequently converted to the desired N-acetyl groups. nih.gov This strategy has been successfully applied to generate stable probes for sialic acid-binding proteins. nih.gov

The substrate promiscuity of enzymes like sialic acid aldolases and CMP-sialic acid synthetases is a key advantage of these chemoenzymatic routes. nih.gov Studies comparing different microbial CMP-sialic acid synthetases have shown that the enzyme from Neisseria meningitidis exhibits broad substrate specificity and high catalytic efficiency, making it a valuable tool for synthesizing a range of CMP-sialic acid derivatives. nih.gov

The table below highlights some of the enzymes and strategies used in the chemoenzymatic synthesis of modified sialosides.

| Enzyme/Strategy | Function | Key Feature | Reference |

| One-Pot Multi-Enzyme (OPME) System | Synthesis of sialosides from precursors | High efficiency and combinatorial potential | nih.govnih.gov |

| Sialic Acid Aldolase | Forms sialic acid from pyruvate (B1213749) and a six-carbon sugar | Reversible reaction, accepts modified substrates | nih.gov |

| CMP-Sialic Acid Synthetase (CSS) | Activates sialic acid to CMP-Sia | Broad substrate specificity (e.g., N. meningitidis CSS) | nih.gov |

| Sialyltransferase | Transfers sialic acid to an acceptor | Determines the linkage type (e.g., α2-3, α2-6) | nih.govucsd.edu |

| Chemoenzymatic Synthon Strategy | Introduces modifications via chemical conversion after enzymatic steps | Allows for the synthesis of otherwise inaccessible structures | nih.gov |

Development of Fluorogenic and Affinity Probes Incorporating this compound

Fluorogenic and affinity probes are indispensable tools for studying the activity and specificity of sialidases (neuraminidases) and other sialic acid-binding proteins.

Affinity probes based on modified sialic acids are also valuable for studying sialic acid-binding proteins. For example, sialosides containing 4-amino- or 4-guanidino-sialic acid have been shown to be selective inhibitors and affinity ligands for influenza virus neuraminidases. escholarship.org The development of efficient chemoenzymatic methods to access a library of sialosides with diverse 4-N-substitutions has expanded the potential for creating tailored affinity probes. escholarship.org

The following table lists some of the probes developed and their applications.

| Probe | Type | Synthesis Highlight | Application | Reference |

| 2'-(4-methylumbelliferyl)-alpha-D-N-acetylneuraminic acid | Fluorogenic | Reaction of a protected 2-chloro-Neu5Ac derivative with 4-methylumbelliferone | Assay of neuraminidase activity, diagnosis of sialidosis | nih.govacs.org |

| Sialosides with 4-N-substituted sialic acids | Affinity | Chemoenzymatic synthesis of a library of derivatives | Selective inhibitors and affinity ligands for influenza neuraminidases | escholarship.org |

Computational Modeling and Simulation of 2 O Methyl Alpha D N Acetylneuraminic Acid Interactions

Molecular Docking Algorithms for Ligand-Protein Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target protein. northeastern.edu This technique is essential for understanding how 2-O-Methyl-alpha-D-N-acetylneuraminic acid might interact with its biological targets, such as viral hemagglutinins or host cell lectins. The process involves a search algorithm that generates a large number of possible binding poses, and a scoring function that ranks these poses based on their predicted binding affinity. northeastern.edunih.gov

Several algorithms are commonly employed for this purpose, each with distinct strategies for exploring the conformational space of the ligand and protein.

AutoDock: This widely used software employs a Lamarckian genetic algorithm. It treats the ligand as flexible while keeping the protein rigid, allowing for an efficient search of the ligand's conformational freedom within the binding site. nih.gov Studies using AutoDock to evaluate sialic acid analogues against influenza hemagglutinin have shown a good correlation between computationally estimated binding energies and experimentally measured affinities, validating its utility for this class of molecules. nih.gov

GOLD (Genetic Optimization for Ligand Docking): GOLD utilizes a genetic algorithm to explore the rotational flexibility of the ligand and key receptor hydrogens. cam.ac.ukhubspotusercontent-na1.nethubspotusercontent-na1.net It is known for its high accuracy and offers several scoring functions, such as GoldScore and ChemScore, which can be used in consensus docking protocols to improve prediction reliability. nih.gov

FlexX: This method is based on an incremental construction algorithm. biosolveit.debiosolveit.de It breaks the ligand into fragments, docks an initial fragment, and then incrementally builds the rest of the ligand in the active site. biosolveit.debiosolveit.de This approach is very fast and effective for virtual screening of large compound libraries. biosolveit.de

For sialic acids, which are highly polar, the accuracy of the scoring function is critical. Standard force fields may not adequately capture the complex electrostatic interactions. For binding sites rich in hydrophilic residues, such as that of influenza neuraminidase, it has been shown that using quantum mechanically (QM) recalculated atomic charges within a QM/MM (Quantum Mechanics/Molecular Mechanics) framework, like the QPLD (Quantum-Polarized Ligand Docking) workflow, can significantly improve the correlation with experimental binding affinities. biorxiv.org This approach would be highly relevant for accurately modeling the interactions of the methylated hydroxyl group in this compound.

Table 1: Common Molecular Docking Algorithms

| Algorithm/Software | Search Method Principle | Typical Application for Sialic Acids |

|---|---|---|

| AutoDock | Lamarckian Genetic Algorithm | Predicting binding modes and affinities of sialic acid analogs to influenza hemagglutinin. nih.govresearchgate.net |

| GOLD | Genetic Algorithm exploring ligand and protein flexibility. cam.ac.uk | High-accuracy binding mode prediction and virtual screening. nih.govhubspotusercontent-na1.net |

| FlexX | Incremental Construction Algorithm. biosolveit.de | Fast virtual screening of compound libraries against sialic acid binding proteins. biosolveit.de |

| Glide (Schrödinger) | Hierarchical search from systematic to stochastic methods. | Docking of sialic acid analogs to various protein targets like cholera toxin. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Interaction Analysis

While docking provides a static snapshot of a likely binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insight into conformational flexibility, the stability of binding, and the specific interactions that maintain the complex. tu-darmstadt.de

For a molecule like this compound, MD simulations can reveal:

Conformational Preferences: The flexibility of the glycerol (B35011) side chain and the orientation of the N-acetyl and O-methyl groups are critical for recognition. MD simulations on the parent N-acetylneuraminic acid have shown the existence of stable conformers mediated by water bridges, a level of detail crucial for understanding binding. scirp.org Simulations lasting from tens to hundreds of nanoseconds are common to adequately sample these conformations. nih.govresearchgate.net

Interaction Stability: By simulating the ligand-protein complex in a realistic environment (typically with explicit water molecules), MD can assess the stability of the docked pose. tandfonline.com Key interactions, such as hydrogen bonds and van der Waals contacts, can be monitored over time to identify the most critical residues for binding.

Solvent Effects: Water molecules often play a crucial role in mediating protein-ligand interactions. MD simulations explicitly model the behavior of water, showing how it can stabilize or destabilize certain binding modes. scirp.org

The choice of a force field—a set of parameters describing the potential energy of the system—is paramount for the accuracy of MD simulations. For carbohydrates like sialic acids, specialized force fields are often required.

Table 2: Key Parameters and Force Fields for MD Simulations of Sialic Acids

| Parameter/Component | Description/Example | Relevance |

|---|---|---|

| Force Field | OPLS-AA, GLYCAM06, AMBER, CHARMM | These force fields have been specifically parameterized to accurately model the geometry and interactions of carbohydrates. northeastern.eduschrodinger.comresearchgate.netnih.govacs.org The OPLS-AA force field, for instance, has been shown to be reliable for modeling carbohydrates. researchgate.net |

| Water Model | TIP3P, SPC/E | Accurately represents the properties of water, which is essential for simulating the solvation and interaction of hydrophilic molecules like sialic acids. scirp.org |

| Simulation Time | 10 ns - 200+ ns | Longer simulation times are required to sample significant conformational changes and ensure the stability of the observed interactions. nih.govresearchgate.net |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Simulates the system under conditions that mimic a typical laboratory experiment. |

Quantum Chemical Calculations (e.g., DFT) for Binding Affinity and Electronic Structure

Quantum chemical (QC) calculations, particularly Density Functional Theory (DFT), provide the most accurate description of molecular electronic structure. While computationally intensive, these methods are invaluable for refining energies and understanding the electronic properties that govern molecular interactions. aimspress.com

For this compound, QC calculations can be applied to:

Calculate Accurate Geometries and Charges: Methods like Hartree-Fock (HF) or DFT can be used to obtain highly accurate 3D structures and partial atomic charges for the ligand. nih.gov These optimized parameters can then be used in docking and MD simulations to improve their accuracy.

Analyze Electronic Properties: DFT calculations can determine properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions prone to electrophilic or nucleophilic attack, which is key for understanding hydrogen bonding and other electrostatic interactions. aimspress.com

Refine Binding Energies: While full QC calculations on a protein-ligand complex are often prohibitively expensive, hybrid QM/MM methods allow for the treatment of the ligand and the immediate active site with high-level QC theory, while the rest of the protein is handled by a more efficient MM force field. researchgate.net This approach has been shown to significantly improve the accuracy of binding affinity predictions for inhibitors of neuraminidase, a key sialic acid-processing enzyme. biorxiv.org

Table 3: Application of Quantum Chemical Methods

| Method | Basis Set Example | Calculated Property | Purpose |

|---|---|---|---|

| DFT (e.g., B3LYP) | 6-31G**, 6-311++G(d,p) | Optimized Geometry, HOMO/LUMO Energies, MEP | Provides accurate electronic structure, charge distribution, and reactivity insights. aimspress.comacs.org |

| Hartree-Fock (HF) | 6-31G* | Optimized Geometry, Atomic Charges | Used for initial geometry optimization and generating accurate parameters for classical simulations. nih.gov |

| QM/MM | Varies (e.g., DFT/AMBER) | Binding Free Energy | Accurately calculates the energy of interaction between the ligand and protein active site. biorxiv.orgresearchgate.net |

Bioinformatic Prediction of Binding Epitopes and Specificity for O-Methylated Sialic Acids

Bioinformatics tools can predict which regions of a protein (epitopes) are likely to be involved in binding before any structural data is available. This is particularly useful for identifying potential protein partners for this compound and for understanding the basis of binding specificity.

The process typically involves:

Identifying Potential Binding Proteins: Proteins known or suspected to interact with sialylated glycans, such as viral hemagglutinins, siglecs, or other lectins, are selected as targets. nih.govnih.gov

Predicting Binding Pockets: Given a protein's structure (either from experiment or from a prediction tool like AlphaFold), computational tools can identify surface cavities that are likely to function as ligand-binding sites. Recently developed deep learning-based tools like GlycanInsight and sequence-based machine learning models like StackCBEmbed are specifically designed to predict carbohydrate-binding pockets. nih.govbiorxiv.org

Analyzing Specificity: Once a potential binding epitope is identified, its amino acid composition can be analyzed. For an O-methylated sialic acid, the epitope would likely contain residues capable of forming favorable interactions (e.g., hydrophobic or van der Waals) with the methyl group, in addition to the polar contacts that recognize the core sialic acid structure. Comparing the predicted epitopes for proteins that bind methylated versus non-methylated sialic acids can reveal the molecular basis for this specificity. For example, studies on influenza hemagglutinin have identified highly conserved epitope regions in the receptor-binding site and the hydrophobic stem groove that are critical for binding and are targets for broadly neutralizing antibodies. nih.govplos.org

Successful bioinformatic prediction often requires careful parameterization. For instance, studies on predicting antibody epitopes have shown that a minimum length of seven amino acids with high fidelity to the native protein sequence is often needed for a successful identification. researchgate.net

Table 4: Bioinformatic Tools for Epitope Prediction

| Tool | Prediction Basis | Application |

|---|---|---|

| GlycanInsight | Deep learning on protein structures. nih.gov | Predicts carbohydrate-binding pockets on a protein surface. |

| StackCBPred / StackCBEmbed | Ensemble machine learning on protein sequences. biorxiv.org | Classifies carbohydrate-binding residues from the primary sequence. |

| Sitemap / FTMap | Fragment-based druggable "hot spot" searching. nih.gov | Identifies potential binding sites on a protein surface for small molecules. |

| BepiPred / Ellipro | Sequence and structure-based propensity scales. | General prediction of linear and discontinuous B-cell epitopes on antigens. |

Future Directions and Applications in Advanced Glycoscience

Elucidating Novel Biological Functions of 2-O-Methyl-alpha-D-N-acetylneuraminic Acid in Understudied Systems

While the functions of common sialic acids like N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) are relatively well-understood, the biological roles of their methylated derivatives, including this compound, remain largely unexplored. nih.govmdpi.com These modifications add another layer of complexity to the already diverse world of sialic acids and are thought to be involved in a variety of physiological and pathological processes. researchgate.netrsc.org

Future research will focus on identifying the specific proteins and receptors that recognize and interact with this compound. This includes exploring its role in host-pathogen interactions, as some pathogens may utilize or be inhibited by this specific methylation. nih.gov For instance, while certain viral hemagglutinins are known to bind to sialic acids, the effect of O-methylation on this interaction is an area ripe for investigation. nih.govnih.gov Additionally, the presence of this compound in understudied organisms and tissues, such as in marine invertebrates like starfish, suggests novel biological functions beyond those observed in mammals. nih.gov Elucidating these functions could reveal new pathways and mechanisms relevant to development, immunity, and disease.

Innovations in Analytical Techniques for Enhanced Sensitivity and Throughput in O-Methylated Sialic Acid Profiling

A significant challenge in studying O-methylated sialic acids is the lack of robust and high-throughput analytical methods for their detection and quantification. nih.gov Current techniques often require derivatization and can struggle with the low abundance and isomeric complexity of these modifications. nih.govcapes.gov.br

Innovations in mass spectrometry (MS) are at the forefront of addressing these challenges. nih.gov Techniques like gas chromatography-mass spectrometry (GC/MS) of heptafluorobutyrate derivatives have shown promise in separating and identifying various sialic acid forms, including O-methylated derivatives. oup.com Furthermore, fast-atom bombardment-mass spectrometry (FAB-MS) of native sialic acids allows for specific detection and quantification of many modified sialic acids, with derivatization improving sensitivity. nih.gov

Future developments will likely focus on:

Improving ionization efficiency and stability: Sialylated glycans are notoriously labile and can lose their sialic acid modifications during MS analysis. nih.gov New derivatization strategies, such as methyl esterification, are being developed to stabilize the sialic acid linkage. nih.gov

Enhancing separation of isomers: Linkage-specific derivatization techniques are emerging to differentiate between α2,3- and α2,6-linked sialic acids, a crucial aspect for understanding their biological function. nih.govresearchgate.net

Increasing throughput: High-throughput methods are essential for screening large numbers of samples in clinical and biopharmaceutical settings. rsc.orgresearchgate.net The development of 96-well plate-based workflows and advanced liquid chromatography (LC) systems is a step in this direction. lcms.czyoutube.com

Lectin-based assays: Leveraging the high specificity of lectins, sugar-binding proteins, offers a promising avenue for developing high-throughput screening methods for specific sialic acid profiles. rsc.orgbioprocessonline.com

These advancements will be critical for accurately profiling O-methylated sialic acids in complex biological samples and for understanding their role in disease. nih.gov

Rational Design and Discovery of Glycomimetics and Inhibitors Targeting this compound Recognition

The unique structural features of this compound make it an attractive target for the rational design of glycomimetics and inhibitors. nih.gov Glycomimetics are molecules that mimic the structure of carbohydrates and can be used to interfere with carbohydrate-protein interactions. nih.gov

The development of inhibitors targeting the recognition of this compound could have significant therapeutic potential. For example, by blocking the binding of this sialic acid to its cognate receptors on immune cells or pathogens, it may be possible to modulate immune responses or prevent infection. nih.govnih.gov

Key strategies in this area include: